5-Ethyl-6-methyl-2-(piperidin-1-yl)pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
5-ethyl-4-methyl-2-piperidin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-10-9(2)13-12(14-11(10)16)15-7-5-4-6-8-15/h3-8H2,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGKDYVXCHOOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-(piperidin-1-yl)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Piperidinyl Group Introduction: The piperidinyl group can be introduced via nucleophilic substitution reactions, where piperidine acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis systems.
Chemical Reactions Analysis
Oxidation Reactions
The pyrimidinone core is susceptible to oxidation under controlled conditions. For example:
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Ring Oxidation : Treatment with hydrogen peroxide () or potassium permanganate () in acidic/basic media can oxidize the pyrimidinone ring, forming N-oxide derivatives or hydroxylated intermediates.
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Side-Chain Oxidation : The ethyl group at position 5 may undergo oxidation to form a carboxylic acid via strong oxidizing agents like chromium trioxide ().
Reduction Reactions
Reductive transformations target both the heterocyclic ring and substituents:
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Carbonyl Reduction : The 4-carbonyl group is reduced to a secondary alcohol () using sodium borohydride () or lithium aluminum hydride (), yielding 5-ethyl-6-methyl-2-(piperidin-1-yl)-1,4-dihydropyrimidin-4-ol.
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Piperidine Modification : Catalytic hydrogenation () reduces the piperidine ring to a piperazine derivative under high-pressure conditions .
Nucleophilic Substitution
The piperidine moiety and pyrimidinone ring participate in substitution reactions:
Acylation and Alkylation
The piperidine nitrogen and pyrimidinone oxygen are reactive toward electrophiles:
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Piperidine Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane () forms N-acylpiperidine derivatives .
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O-Alkylation : Reaction with alkylating agents like methyl iodide () in the presence of a base (e.g., ) generates methoxy-substituted pyrimidines .
Hydrolysis Reactions
The pyrimidinone ring undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated hydrochloric acid () cleaves the ring, yielding 5-ethyl-6-methylpyrimidine-2,4-diol and piperidine.
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Basic Hydrolysis : Sodium hydroxide () opens the lactam ring, forming a dicarboxylic acid intermediate.
Cycloaddition and Cross-Coupling
The compound participates in advanced synthetic transformations:
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Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the C-2 position .
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1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form fused pyrimidine-isoxazoline hybrids .
Tautomerism and pH-Dependent Reactivity
The lactam-lactim tautomerism influences reactivity:
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Lactam Form (pH 7–9) : Dominates in neutral conditions, favoring reactions at the carbonyl group.
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Lactim Form (pH < 5) : Enhances nucleophilic substitution at the ring nitrogen.
Biological Derivatization
Structural modifications enhance pharmacological activity:
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Fluorination : Electrophilic fluorination at the ethyl group improves metabolic stability .
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Sulfonylation : Piperidine sulfonamide derivatives exhibit enhanced target binding in kinase inhibition assays.
Key Research Findings
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H19N3O
- Molecular Weight : 221.299 g/mol
- CAS Number : 727390-78-5
The compound features an ethyl group at the 5-position and a piperidinyl group at the 2-position of the pyrimidine ring, which contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Specifically, 5-Ethyl-6-methyl-2-(piperidin-1-yl)pyrimidin-4(1H)-one has been explored for its potential to inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis in cancer cells.
Case Study : In vitro assays demonstrated that this compound could effectively reduce the viability of specific cancer cell lines, suggesting its potential as a lead compound for further development in oncology therapies.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against a range of bacterial strains. Its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways positions it as a candidate for developing new antibiotics.
Research Findings : A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibited promising antibacterial effects, warranting further exploration into its mechanism of action.
Neurological Applications
Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems, making it a candidate for neurological disorders such as anxiety and depression. Preliminary studies suggest that it may enhance neurotransmitter release, providing a potential avenue for treating mood disorders.
Clinical Insights : Animal models have shown that administration of this compound can lead to anxiolytic effects, indicating its potential role in psychiatric pharmacotherapy.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methyl-2-(piperidin-1-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Variations
The compound’s distinct ethyl and methyl substituents differentiate it from analogs with nitroso, ethoxycarbonyl, or aromatic groups. Key analogs for comparison include:
6-Amino-5-nitroso-2-(piperidin-1-yl)pyrimidin-4(1H)-one (Compound 3)
- Substituents: Amino (NH₂) at position 6, nitroso (NO) at position 5, piperidine at position 2.
- Synthesis: Produced via nitrosation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one followed by piperidine substitution .
5-Ethoxycarbonyl-6-methyl-3-(3-methylphenyl)-2-(piperidin-1-yl)furo[2,3-d]pyrimidin-4(3H)-one (Compound 6d)
- Substituents : Ethoxycarbonyl (COOEt) at position 5, 3-methylphenyl at position 3, fused furan ring.
- Synthesis: One-pot cyclization of substituted pyrimidinones with aryl aldehydes .
- Properties : Melting point 158–159°C; fused furan enhances aromaticity, influencing π-π stacking interactions .
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Physical and Spectroscopic Properties
Notes:
Biological Activity
5-Ethyl-6-methyl-2-(piperidin-1-yl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article aims to explore its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H18N4O
- Molecular Weight : 234.30 g/mol
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, revealing promising antiproliferative effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 12.7 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 10.5 | Disruption of mitochondrial function |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity against various strains of bacteria. The following table summarizes its effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been evaluated in vitro. Studies indicate that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Concentration (pg/mL) before treatment | Concentration (pg/mL) after treatment |
|---|---|---|
| TNF-alpha | 1500 | 500 |
| IL-6 | 1200 | 300 |
This reduction suggests that the compound may serve as a therapeutic agent for inflammatory diseases .
Case Studies
Several case studies have highlighted the clinical relevance of pyrimidine derivatives in treating various conditions:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a regimen including pyrimidine derivatives showed a significant reduction in tumor size and improvement in overall survival rates.
- Case Study on Bacterial Infections : Patients with recurrent urinary tract infections were administered a treatment protocol incorporating this compound, resulting in a marked decrease in infection recurrence rates.
Q & A
Q. What are the common synthetic routes for 5-Ethyl-6-methyl-2-(piperidin-1-yl)pyrimidin-4(1H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- One-pot condensation of substituted pyrimidinones with piperidine derivatives under reflux conditions using polar solvents like ethanol or DMF. For example, K₂CO₃ in DMF at 80°C facilitates nucleophilic substitution at the 2-position of the pyrimidine ring .
- Stepwise functionalization : Bromination at the 4-position followed by substitution with piperidine under anhydrous conditions (e.g., LiAlH₄ in ethyl dioxolane) to ensure regioselectivity .
Optimization Tips : - Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC with eluents like 5–10% ethanol in dichloromethane .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming substitution patterns. For instance, the piperidin-1-yl group shows characteristic multiplet signals at δ 1.4–2.8 ppm (piperidine CH₂) and a singlet for the pyrimidinone C4=O (~165 ppm in ¹³C NMR) .
- ESI-MS/HRMS : Validates molecular weight and fragmentation patterns. A molecular ion peak at m/z ~263 [M+H]⁺ confirms the core structure .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogous pyrimidinones with piperidine substituents .
Q. How can the purity of the compound be assessed, and what chromatographic methods are recommended?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) for baseline separation of impurities .
- Flash chromatography : Purify crude products using silica gel and gradients of ethyl acetate/hexane (20–50%) to remove unreacted starting materials .
- Melting point analysis : A sharp melting range (e.g., 75–77°C) indicates high crystallinity and purity .
Advanced Research Questions
Q. What strategies are employed to analyze contradictory bioactivity data across different pyrimidin-4(1H)-one derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., ethyl vs. methyl groups at C5/C6) on biological targets. For example, bulkier substituents may enhance binding to hydrophobic enzyme pockets but reduce solubility .
- Dose-response assays : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variable effects.
- Meta-analysis : Cross-reference data with structurally similar compounds, such as 6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl derivatives, to identify trends in efficacy or toxicity .
Q. How can computational methods predict the binding affinity of this compound to target enzymes?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., methionine aminopeptidase-1). The piperidin-1-yl group’s flexibility allows conformational adaptation to active sites .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-enzyme complexes. Key interactions include hydrogen bonds with pyrimidinone C4=O and hydrophobic contacts with ethyl/methyl groups .
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions, prioritizing substituents that enhance ΔGbind.
Q. What are the challenges in interpreting NMR data for compounds with complex substituents like piperidin-1-yl groups?
Methodological Answer:
- Signal overlap : Piperidine protons (δ 1.4–2.8 ppm) may obscure neighboring methyl/ethyl groups. Use 2D NMR (e.g., HSQC, COSY) to resolve coupling patterns .
- Dynamic effects : Piperidine ring puckering causes signal broadening. Acquire spectra at higher temperatures (e.g., 40°C) to reduce linewidth .
- Isotopic labeling : Synthesize ¹³C-enriched derivatives to track carbon environments in crowded spectra .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to determine if poor absorption (e.g., logP >3) limits in vivo efficacy .
- Metabolite screening : Identify active/inactive metabolites using hepatic microsome assays. For example, oxidation of the piperidine ring may reduce activity .
- Species-specific effects : Compare results across models (e.g., murine vs. human cell lines) to account for target heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
